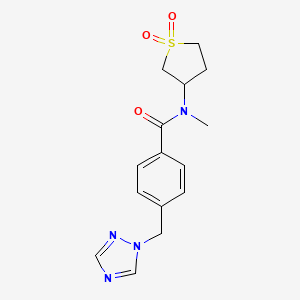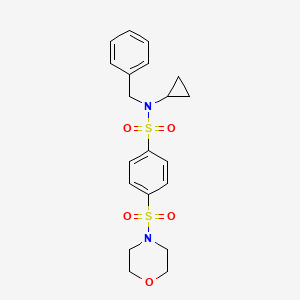
N-(3-methylpyridin-2-yl)furan-2-carboxamide
Vue d'ensemble
Description
N-(3-methylpyridin-2-yl)furan-2-carboxamide: is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring fused with a pyridine ring, and an amide functional group
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers for advanced material applications.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent.
Anti-inflammatory: It may possess anti-inflammatory properties, making it a candidate for drug development.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Agrochemicals: The compound might be used in the development of new agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-methylpyridin-2-yl)furan-2-carboxamide typically begins with 3-methylpyridine and furan-2-carboxylic acid.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed for reduction.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for substitution reactions on the furan ring.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the amide group results in the corresponding amine.
Substitution: Substitution reactions on the furan ring can yield various substituted furan derivatives.
Mécanisme D'action
The mechanism of action of N-(3-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or inflammation. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-(3-methylpyridin-2-yl)furan-3-carboxamide
Comparison:
- Structural Differences: The position of the methyl group and the furan ring can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: N-(3-methylpyridin-2-yl)furan-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
N-(3-methylpyridin-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-6-12-10(8)13-11(14)9-5-3-7-15-9/h2-7H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACFYWOWRKQEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzamido-1-cyclohexyl-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B7523626.png)

![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7523647.png)
![1,3-Benzodioxol-5-yl-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7523651.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]phenyl]prop-2-enamide](/img/structure/B7523658.png)
![N-[3-(trifluoromethyl)phenyl]-3-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]benzamide](/img/structure/B7523669.png)
![N-ethyl-2-[ethyl-(4-fluorophenyl)sulfonylamino]acetamide](/img/structure/B7523676.png)
![ethyl N-[2-[(12-oxo-11-propyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]carbamate](/img/structure/B7523678.png)
![1,3-Benzodioxol-5-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7523682.png)
![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4,5-dimethyl-1,2,4-triazole-3-thione](/img/structure/B7523689.png)
![Methyl 2-[[2-(1-adamantyl)acetyl]amino]acetate](/img/structure/B7523707.png)
![(1-Pyrazin-2-ylpiperidin-4-yl)-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7523712.png)
![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 3-phenylpropanoate](/img/structure/B7523739.png)
